Timepidium, (S)-

Description

Historical Context of Antimuscarinic Agents in Chemical Research

The scientific investigation of antimuscarinic agents has a rich history rooted in the observation of the physiological effects of certain plants. For centuries, extracts from botanicals such as Datura stramonium and Atropa belladonna were known for their potent effects, which are now understood to be caused by anticholinergic alkaloids. researchgate.net The journey of these compounds from traditional use to modern medicine began in earnest around 1867, when solanaceous alkaloids were identified as being somewhat effective in managing the symptoms of Parkinson's disease, becoming a standard therapy for the following 75 years. nih.gov

The discovery that these natural alkaloids exerted their effects through central antimuscarinic activity spurred a new era of chemical research. nih.gov Beginning in the 1950s, pharmaceutical chemists began to develop synthetic antimuscarinic agents, aiming to replicate the therapeutic benefits of the natural compounds while potentially reducing adverse effects. nih.govnih.gov This period marked a significant shift from reliance on natural sources to the rational design and synthesis of new chemical entities. nih.gov The research also led to a deeper understanding of the cholinergic nervous system, differentiating between its muscarinic and nicotinic branches. nih.gov

Beyond therapeutic applications, anticholinergic compounds were also investigated for other purposes. During the Cold War, extensive research was conducted into potent anticholinergic psychomimetics, such as 3-quinuclidinyl benzilate (BZ), for their potential use as non-lethal incapacitating agents. mdpi.commmsl.cz This military interest ran parallel to pharmaceutical development and highlighted the profound impact these compounds have on the central and peripheral nervous systems. mmsl.cz Today, long-acting antimuscarinic agents (LAMAs) are a key area of research, particularly for respiratory conditions, with a focus on developing molecules that selectively target specific muscarinic receptor subtypes (M1, M2, M3) to optimize therapeutic action. researchgate.net

The Enantiomeric Purity Imperative in Pharmaceutical Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical chemistry. chiralpedia.com These mirror-image molecules are known as enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit dramatically different pharmacological and toxicological profiles within the chiral environment of the human body. libretexts.orgveranova.com This is because biological targets such as enzymes and receptors are themselves chiral, leading to specific interactions with only one enantiomer of a chiral drug. chiralpedia.comamericanpharmaceuticalreview.com

The history of pharmaceuticals contains stark examples of the differing effects of enantiomers, which has led to a "chiral switch" trend, where previously approved racemic mixtures (containing a 50:50 ratio of both enantiomers) are redeveloped as single-enantiomer products. chiralpedia.com This shift has been strongly encouraged by regulatory bodies like the U.S. Food and Drug Administration (FDA) since the early 1990s, which now advocate for the development of optically pure drugs. veranova.comamericanpharmaceuticalreview.com The rationale is that a single-enantiomer formulation can offer a better therapeutic index by eliminating the inactive or potentially harmful enantiomer. numberanalytics.com

Achieving high enantiomeric purity is a significant challenge in chemical synthesis and manufacturing. chiralpedia.com It necessitates the development of sophisticated methods for both asymmetric synthesis, which creates the desired enantiomer selectively, and chiral separation, which resolves enantiomers from a racemic mixture. chiralpedia.com Advanced analytical techniques, particularly high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) using chiral stationary phases or chiral selectors, are essential for determining the enantiomeric purity of active pharmaceutical ingredients (APIs). libretexts.orgamericanpharmaceuticalreview.comnih.gov The control of enantiomeric purity is, therefore, a critical quality attribute for ensuring the safety and efficacy of chiral drugs. veranova.comamericanpharmaceuticalreview.com

Overview of (S)-Timepidium as a Distinctive Chemical Entity in Research

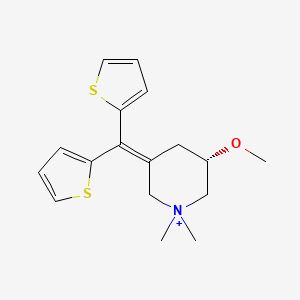

Timepidium (B10763114) bromide is a synthetic anticholinergic agent characterized chemically as a quaternary ammonium (B1175870) compound with a piperidine (B6355638) derivative structure. wikipedia.orgresearchgate.net As a chiral molecule, it exists as two enantiomers, (S)-Timepidium and (R)-Timepidium. Research has focused on resolving the racemic mixture and studying the individual enantiomers, revealing that the (S)-configuration is the more pharmacologically active form. vulcanchem.com (S)-Timepidium acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). vulcanchem.com

The compound is of significant academic interest because it exemplifies the principles of stereoselectivity in drug action. Research indicates that (S)-Timepidium exhibits a 30-fold higher affinity for the M3 muscarinic receptor subtype compared to the M2 subtype. vulcanchem.com This receptor selectivity is a key area of investigation in the development of modern antimuscarinic agents. The thiophene (B33073) rings within its structure also place it in a class of heterocyclic compounds known for a wide range of therapeutic properties. doaj.org

The study of (S)-Timepidium has also driven advances in analytical chemistry. Researchers have successfully developed and validated methods for separating the enantiomers of timepidium bromide, including capillary zone electrophoresis (CZE) and HPLC, often using cyclodextrin-based chiral selectors. vulcanchem.comresearchgate.net These separation studies are crucial for quality control and for the detailed pharmacological characterization of the individual enantiomers. researchgate.net Chiral separation studies highlight the distinct physicochemical interactions between the enantiomers and the chiral selector, with the (S)-enantiomer showing different retention times compared to the (R)-form. vulcanchem.com

Data Tables

Table 1: Physicochemical and Enantioselective Properties of Timepidium Enantiomers This table provides a summary of key physicochemical properties and the results from chiral separation studies. The data highlights the subtle differences in behavior that enable enantiomeric resolution.

| Property | (S)-Timepidium | (R)-Timepidium | Reference |

| LogP (octanol-water) | 2.1 | 2.1 | vulcanchem.com |

| pKa | 9.3 | 9.3 | vulcanchem.com |

| Melting Point (°C) | 158–160 | 155–157 | vulcanchem.com |

| Solubility (mg/mL in water) | 0.8 | 0.7 | vulcanchem.com |

| HPLC Retention Time (min) * | 12.7 | 14.2 | vulcanchem.com |

| Receptor Affinity (Ki, nM) | 0.8 (M3), 24 (M2) | Not specified | vulcanchem.com |

| Using a β-cyclodextrin-based HPLC method. |

Table 2: Enantioselective Synthesis Methods for (S)-Timepidium This table outlines various synthetic strategies that have been researched to produce the (S)-enantiomer of Timepidium with high purity.

| Synthesis Method | Key Reagent/Catalyst | Enantiomeric Excess (ee) | Yield | Reference |

| Chiral Pool Synthesis | L-Proline | 98% | 68% | vulcanchem.com |

| Catalytic Asymmetric Bromination | Jacobsen's manganese-salen catalyst | 92% | Not specified | vulcanchem.com |

| Enzymatic Resolution | Candida antarctica lipase (B570770) B | 99% | Not specified | vulcanchem.com |

Structure

3D Structure

Properties

CAS No. |

340027-74-9 |

|---|---|

Molecular Formula |

C17H22NOS2+ |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(5S)-3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium |

InChI |

InChI=1S/C17H22NOS2/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16/h4-9,14H,10-12H2,1-3H3/q+1/t14-/m0/s1 |

InChI Key |

PDYOTUCJOLELJU-AWEZNQCLSA-N |

Isomeric SMILES |

C[N+]1(C[C@H](CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C |

Canonical SMILES |

C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of S Timepidium

Enantioselective Synthesis Strategies for (S)-Timepidium

Enantioselective synthesis, also known as asymmetric synthesis, encompasses a range of techniques designed to produce a specific enantiomer of a chiral compound. wikipedia.org For (S)-Timepidium, several strategies have been explored to achieve high enantiomeric purity. These methods are crucial as different enantiomers of a drug can have varied potencies and effects. wvu.edu

Asymmetric Catalysis in (S)-Timepidium Synthesis

Asymmetric catalysis utilizes chiral catalysts to direct a chemical reaction towards the formation of a particular enantiomer. wikipedia.orgchiralpedia.com This approach is highly efficient as a small amount of the catalyst can generate a large quantity of the desired product. wikipedia.org In the context of (S)-Timepidium synthesis, research has pointed towards the use of specific catalysts to control the stereochemical outcome. For instance, the Jacobsen's manganese-salen catalyst has been employed in catalytic asymmetric bromination to achieve a 92% enantiomeric excess (ee) of the desired (S)-enantiomer, although this method requires low-temperature conditions. vulcanchem.com The development of new chiral ligands and transition metal complexes continues to broaden the scope and improve the efficiency of these reactions. chiralpedia.comfrontiersin.org

Table 1: Asymmetric Catalysis in (S)-Timepidium Synthesis

| Catalyst System | Reaction Type | Enantiomeric Excess (ee) | Reference |

|---|

Chiral Auxiliary Approaches for (S)-Timepidium

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemistry of subsequent reactions. york.ac.ukwikipedia.org Once the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. york.ac.uk This method is advantageous due to the generally high levels of diastereocontrol it offers. york.ac.uk For the synthesis of (S)-Timepidium, chiral auxiliaries can be used to direct the formation of the piperidine (B6355638) ring or the introduction of substituents with the correct stereochemistry. Pseudoephedrine and pseudoephenamine are examples of practical chiral auxiliaries used in asymmetric synthesis, known for their high diastereoselectivities in alkylation reactions. harvard.edu The development of novel chiral auxiliaries, including cyclic and bicyclic structures, has further enhanced stereocontrol in complex syntheses. numberanalytics.com

Biocatalytic Routes to (S)-Timepidium

Biocatalysis leverages enzymes as catalysts to perform chemical transformations with high selectivity. nih.gov This "green" chemistry approach often operates under mild reaction conditions and can significantly shorten synthetic routes. nih.govnih.gov In the synthesis of (S)-Timepidium, enzymatic resolution is a key biocatalytic method. For example, Candida antarctica lipase (B570770) B can selectively hydrolyze the (R)-enantiomer from a racemic mixture, leaving behind (S)-Timepidium with a high purity of 99%. vulcanchem.com The use of biocatalysis in the pharmaceutical industry has been growing, with enzymes being engineered to have broader substrate scopes and improved stability for large-scale production. almacgroup.comuni-graz.at

Table 2: Biocatalytic Resolution of Timepidium (B10763114)

| Enzyme | Method | Purity of (S)-Timepidium | Reference |

|---|

Diastereoselective Synthetic Pathways for (S)-Timepidium Precursors

Diastereoselective synthesis aims to form a specific diastereomer of a molecule with multiple stereocenters. nih.gov In the synthesis of complex molecules like (S)-Timepidium, controlling the relative stereochemistry of precursors is crucial. rsc.org For piperidine-containing compounds, various stereoselective routes have been developed. researchgate.netnih.gov These can include methods like the asymmetric conjugate addition of organometallic reagents to chiral α,β-unsaturated esters to create key intermediates with the desired trans-3,4-disubstitution pattern, which is relevant to the synthesis of various piperidine-based pharmaceuticals. researchgate.net The choice of catalyst and reaction conditions plays a significant role in determining the diastereoselectivity of these reactions. nih.gov

Chiral Resolution Techniques Applied to Timepidium Enantiomers

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. numberanalytics.comwikipedia.org This is a widely used technique in the pharmaceutical industry when enantioselective synthesis is not feasible or is too costly for large-scale production. wvu.edu

Chromatographic Chiral Separation of Timepidium

The separation of racemic Timepidium into its individual (S)- and (R)-enantiomers is a crucial process for both analytical and preparative purposes. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) have emerged as powerful techniques for this chiral resolution. wvu.eduajptr.com The underlying principle of these methods is the formation of transient diastereomeric complexes between the enantiomers and a chiral selector, leading to different retention times or migration velocities. wvu.edu

Direct chiral separation using chiral stationary phases (CSPs) in HPLC is a widely employed and predictable method. wvu.edu While a universal CSP for all racemic compounds does not exist, numerous options are commercially available, allowing for the selection of an optimal phase for a given separation. wvu.edu For Timepidium, studies have demonstrated successful enantioseparation using β-cyclodextrin-based HPLC columns. vulcanchem.com The differential interaction, such as hydrogen bonding, between the enantiomers and the chiral selector results in distinct retention times, with one study reporting a resolution factor (Rs) of 2.3, indicating a robust separation. vulcanchem.com In this specific case, the (S)-enantiomer exhibited a shorter retention time (12.7 minutes) compared to the (R)-enantiomer (14.2 minutes). vulcanchem.com

Capillary electrophoresis, including its variation, micellar electrokinetic chromatography (MEKC), offers a high-efficiency alternative to HPLC for chiral separations. wvu.eduoup.com In CE, a chiral selector is typically added to the background electrolyte. ajptr.com The separation is based on the differential partitioning of the enantiomers between the chiral selector (acting as a pseudo-stationary phase) and the surrounding electrolyte. wvu.edu Chiral surfactants can also be employed, where separation relies on the analytes' partition coefficients between the chiral micelle phase and the bulk electrolyte. wvu.edu The application of CE has been noted for the enantiomeric separation of Timepidium, highlighting its utility in assessing the optical purity of the drug. tandfonline.comscispace.com

The selection of the appropriate chiral separation method and conditions is paramount for achieving the desired resolution and is a critical step in the development and quality control of enantiomerically pure (S)-Timepidium. wvu.edu

Stereochemical Characterization and Absolute Configuration Determination of (S)-Timepidium

Determining the absolute configuration of a chiral molecule is a fundamental requirement in stereochemistry and pharmaceutical development. For (S)-Timepidium, a combination of spectroscopic and crystallographic techniques is employed to unambiguously assign the three-dimensional arrangement of its atoms.

Spectroscopic Methods for Stereochemical Assignment

The Cahn-Ingold-Prelog (CIP) priority rules are the foundation for assigning the (R) or (S) configuration to a chiral center. libretexts.orgmasterorganicchemistry.com This system involves prioritizing the four substituents attached to the chiral center based on atomic number. masterorganicchemistry.com By orienting the molecule so that the lowest priority group points away from the viewer, the sequence of the remaining three groups (from highest to lowest priority) determines the configuration: a clockwise direction corresponds to (R), and a counter-clockwise direction corresponds to (S). libretexts.orgmasterorganicchemistry.com

X-ray Crystallography of (S)-Timepidium and its Derivatives

X-ray crystallography is considered the definitive method for determining the absolute configuration of a crystalline molecule. libretexts.organton-paar.com This powerful technique provides a precise three-dimensional map of the atomic arrangement within a crystal lattice by analyzing the diffraction pattern of X-rays passing through it. anton-paar.comcam.ac.uk

The process involves growing a high-quality single crystal of the compound of interest, in this case, (S)-Timepidium or a suitable derivative. anton-paar.com The crystal is then exposed to an X-ray beam, and the resulting diffraction data are collected and analyzed. cam.ac.uk The analysis of the diffraction pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the exact positions of the atoms, bond lengths, and bond angles. cam.ac.uk

For chiral molecules, anomalous dispersion effects in the X-ray scattering can be used to determine the absolute stereochemistry without ambiguity. mdpi.com The structure of Timepidium has been noted to feature a tetrahedral geometry around the sulfur atom, which contributes to the molecule's stability through van der Waals interactions. vulcanchem.com While only one crystalline form of (S)-Timepidium has been characterized, this crystallographic data is essential for confirming the (S)-configuration assigned by other methods and provides the ultimate proof of its stereochemical identity. vulcanchem.com

Molecular Mechanism of Action of S Timepidium in Vitro Studies

Investigation of Receptor Binding Kinetics and Affinity of (S)-Timepidium (In Vitro)

The initial characterization of a ligand's mechanism of action involves determining its affinity for its receptors and the kinetics of the binding process. frontiersin.org In vitro binding assays are fundamental for quantifying these parameters. umich.edu

Radioligand binding assays are a crucial in vitro tool used to determine the affinity of a compound for specific receptor subtypes. These assays measure the displacement of a radiolabeled ligand by the unlabeled compound of interest. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to 50% of the receptors at equilibrium. turkupetcentre.net

For (S)-Timepidium, studies have focused on its affinity for muscarinic acetylcholine (B1216132) receptors (mAChRs). Research using human recombinant muscarinic receptors has demonstrated that (S)-Timepidium possesses a high affinity for the M3 receptor subtype. vulcanchem.com The stereochemical configuration of the molecule is critical, with the (S)-enantiomer showing higher receptor affinity in preclinical models compared to the (R)-enantiomer. vulcanchem.com

The binding affinity (Ki) of (S)-Timepidium for the M3 receptor subtype was determined to be 0.8 nM, while its affinity for the M2 subtype was significantly lower, with a Ki of 24 nM. vulcanchem.com

| Receptor Subtype | Ki (nM) | Source |

|---|---|---|

| Muscarinic M2 | 24 | vulcanchem.com |

| Muscarinic M3 | 0.8 | vulcanchem.com |

Competitive binding studies are performed to determine the nature of the interaction between a new ligand and its receptor in the presence of a known ligand (agonist or antagonist). These assays help to establish whether the new ligand binds to the same site as the known ligand (competitive interaction) or to a different site (non-competitive or allosteric interaction). nih.gov

Studies have characterized (S)-Timepidium as a competitive antagonist at mAChRs. vulcanchem.com This indicates that (S)-Timepidium binds to the same orthosteric site on the muscarinic receptor as the endogenous agonist, acetylcholine. By occupying this site, it prevents acetylcholine from binding and activating the receptor. This competitive antagonism is surmountable, meaning its inhibitory effect can be overcome by increasing the concentration of the agonist.

Downstream Signaling Pathway Interrogation by (S)-Timepidium (In Vitro Cellular Models)

The binding of an antagonist to a GPCR prevents the receptor from activating its associated G-protein and subsequent downstream signaling pathways. The specific pathways affected depend on the G-protein coupled to the receptor subtype.

As a potent M3 receptor antagonist, (S)-Timepidium is expected to inhibit the canonical M3 signaling pathway in cellular models. M3 receptors primarily couple to Gαq/11 proteins. Activation of this pathway by an agonist leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger an increase in intracellular calcium and activate protein kinase C (PKC). By blocking the M3 receptor, (S)-Timepidium prevents this cascade from occurring in response to acetylcholine.

Conversely, as a weaker antagonist of M2 receptors, (S)-Timepidium would have a lesser inhibitory effect on M2-mediated signaling. M2 receptors couple to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels. The antagonistic action of (S)-Timepidium at M2 receptors would block these effects. wikipedia.org The 30-fold selectivity for M3 over M2 receptors suggests that (S)-Timepidium will preferentially inhibit Gαq/11-mediated signaling over Gαi/o-mediated signaling at equivalent concentrations. vulcanchem.com

Second Messenger System Modulation

The M3 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq class of G proteins. atsjournals.orgwikipedia.orgwikipedia.org The activation of the M3 receptor by an agonist like acetylcholine initiates a well-defined signaling pathway that is modulated by (S)-Timepidium. atsjournals.orgnih.gov

The agonist-induced activation of the Gq protein stimulates the membrane-bound enzyme phospholipase C (PLC). atsjournals.orgnih.govatsjournals.org PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial intracellular signaling molecules known as second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). atsjournals.orgnumberanalytics.comyoutube.com

IP3 is a water-soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, which functions as an intracellular calcium store. numberanalytics.comresearchgate.net This binding event opens calcium channels, leading to a rapid release of stored calcium ions (Ca2+) into the cytoplasm and a transient increase in the intracellular Ca2+ concentration. atsjournals.orgnumberanalytics.com Concurrently, the lipid-soluble DAG remains in the cell membrane where it serves as a docking site and activator for Protein Kinase C (PKC). atsjournals.orgphysiology.org

As a competitive antagonist, (S)-Timepidium binds to the M3 receptor but does not activate it. By occupying the receptor's binding site, it prevents acetylcholine from initiating the conformational change required for Gq protein activation. Consequently, (S)-Timepidium effectively inhibits the entire downstream signaling cascade. This results in the attenuation of PLC activation and a subsequent reduction in the generation of both IP3 and DAG. The ultimate effect is the prevention of intracellular calcium mobilization and PKC activation that would normally follow M3 receptor stimulation. youtube.comscnu.edu.cn

Table 2: Effect of (S)-Timepidium on M3 Receptor-Mediated Second Messenger Signaling

| Signaling Component | Agonist (e.g., Acetylcholine) Effect | (S)-Timepidium Effect |

|---|---|---|

| Gq Protein Activation | Stimulation | Inhibition |

| Phospholipase C (PLC) Activity | Increased | Decreased |

| Inositol 1,4,5-trisphosphate (IP3) Production | Increased | Decreased |

| Diacylglycerol (DAG) Production | Increased | Decreased |

| Intracellular Ca2+ Mobilization | Increased | Decreased |

This table summarizes the inhibitory effects of (S)-Timepidium on the key steps of the M3 receptor second messenger pathway based on its antagonistic mechanism.

Protein Phosphorylation Cascades

The modulation of second messenger systems by (S)-Timepidium directly translates to the inhibition of downstream protein phosphorylation cascades. nih.gov These cascades are sequences of events where kinases phosphorylate, and thereby activate, other kinases or effector proteins, leading to a broad cellular response. nih.gov

A primary consequence of M3 receptor activation is the activation of Protein Kinase C (PKC), which is dependent on DAG and increased intracellular Ca2+. atsjournals.orgphysiology.org PKC is a serine/threonine kinase that phosphorylates a wide array of substrate proteins, thereby regulating diverse cellular processes. physiology.orgatsjournals.org Furthermore, signaling through the M3 receptor can also trigger the activation of the mitogen-activated protein kinase (MAPK) pathway. nih.govphysiology.org This can occur through PKC-dependent mechanisms or via PKC-independent pathways that may involve other kinases like Src. researcher.lifeportlandpress.com

By blocking the M3 receptor, (S)-Timepidium prevents the generation of the second messengers DAG and IP3. This lack of DAG and the absence of a calcium signal preclude the activation of PKC. atsjournals.orgnih.gov As a result, the subsequent phosphorylation of PKC target proteins is inhibited. This blockade extends to further downstream pathways, such as the MAPK/ERK cascade, which is also regulated by M3 receptor stimulation. nih.govresearcher.life Therefore, the antagonistic action of (S)-Timepidium at the cell surface effectively shuts down these intracellular phosphorylation signals before they can be propagated.

Allosteric Modulation Mechanisms of (S)-Timepidium (In Vitro)

The concept of allosteric modulation is distinct from the mechanism of competitive antagonism. An allosteric modulator is a compound that binds to a receptor at a site topographically different from the primary, or orthosteric, binding site where the endogenous agonist binds. tocris.comsketchy.com This binding to an allosteric site induces a conformational change in the receptor that can either enhance (positive allosteric modulation) or diminish (negative allosteric modulation) the affinity or efficacy of the orthosteric ligand. umn.eduderangedphysiology.com

In contrast, a competitive antagonist, by definition, binds to the orthosteric site itself, directly competing with the endogenous agonist for access to the receptor. tocris.comyoutube.com This is the established mechanism for (S)-Timepidium based on in vitro studies. Its action is characterized by its ability to be surmounted by increasing concentrations of the agonist, a hallmark of competitive antagonism.

Current scientific literature and pharmacological classifications categorize (S)-Timepidium and Timepidium (B10763114) bromide as classical anticholinergic agents that function as competitive antagonists. google.comwho.int There is no evidence from the available in vitro studies to suggest that (S)-Timepidium acts via an allosteric modulation mechanism. Its effects are explained by its direct competition with acetylcholine at the orthosteric binding site of M3 muscarinic receptors.

Pharmacological Targets and Receptor Systems of S Timepidium in Vitro Characterization

Muscarinic Acetylcholine (B1216132) Receptor Subtype Selectivity of (S)-Timepidium (In Vitro)

(S)-Timepidium acts as a competitive antagonist at muscarinic acetylcholine receptors. patsnap.com Its selectivity profile, particularly for the M3 versus the M2 subtype, is a key characteristic of its in vitro pharmacology.

Specific in vitro binding affinity data for (S)-Timepidium at the human M1 muscarinic receptor is not detailed in the available scientific literature. However, studies on racemic timepidium (B10763114) using cloned human muscarinic receptor subtypes expressed in Sf9 insect cells indicated that it interacts with the M1 receptor. nih.gov In these binding assays, the racemate was found to have a high affinity for the M1 subtype, although it was not its most selective target. nih.govcapes.gov.br

In vitro characterization of (S)-Timepidium reveals a moderate affinity for the M2 muscarinic receptor. Radioligand binding assays have determined its inhibition constant (Ki) at the M2 receptor to be 24 nM. capes.gov.br

Interestingly, studies conducted on racemic timepidium have shown that the racemate displays its highest affinity for the M2 subtype among all five muscarinic receptors. nih.govcapes.gov.br This suggests that the (R)-enantiomer may possess a higher affinity for the M2 receptor than the (S)-enantiomer, contributing to the high M2 affinity of the mixed compound.

The primary pharmacological target of (S)-Timepidium is the M3 muscarinic receptor. In vitro binding assays have demonstrated that (S)-Timepidium is a potent antagonist at the M3 receptor, with a reported inhibition constant (Ki) of 0.8 nM. capes.gov.br This indicates a 30-fold higher affinity for the M3 receptor subtype compared to the M2 subtype, establishing its M3-selective profile. capes.gov.br

Functional assay data from tissue preparations support the potent M3 antagonist activity of the compound. In studies using isolated guinea pig gallbladder, a tissue rich in M3 receptors, racemic timepidium bromide competitively antagonized methacholine-induced contractions. The pA2 value, a measure of antagonist potency, was determined to be 8.44. In this model, the inhibitory activity of timepidium bromide was estimated to be approximately seven times more potent than that of hyoscine-N-butylbromide.

| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Affinity | M5 Receptor Affinity | Source |

|---|---|---|---|---|---|---|

| (S)-Timepidium | Data not available | 24 | 0.8 | Data not available | Data not available | capes.gov.br |

| Timepidium (Racemate) | High Affinity | Highest Affinity | High Affinity | Not uniquely selective | Low Affinity | nih.govcapes.gov.br |

| Tissue Preparation | Receptor Target | pA2 Value | Source |

|---|---|---|---|

| Isolated Guinea Pig Gallbladder | M3 Receptor | 8.44 |

Detailed in vitro binding or functional data for the specific (S)-enantiomer of Timepidium at M4 and M5 muscarinic receptors are not available in the reviewed scientific literature. Studies involving racemic timepidium found that it was not uniquely selective for the M4 subtype. nih.govcapes.gov.br Furthermore, the racemate demonstrated only a slight affinity for the M5 receptor subtype in competitive binding assays. nih.govcapes.gov.br

Off-Target Receptor Binding and Functional Assays (In Vitro)

The selectivity profile of a compound is crucial for understanding its potential for off-target effects. This involves screening against a panel of other common receptor types.

Following a review of the available scientific literature, no in vitro studies were identified that characterized the binding affinity or functional activity of (S)-Timepidium or its racemate, timepidium bromide, at any of the histamine (B1213489) receptor subtypes (H1, H2, H3, H4).

Adrenergic Receptor Interactions

An extensive search of scientific databases and literature for in vitro studies, such as radioligand binding assays or functional assays, yielded no specific data on the interaction of (S)-Timepidium with adrenergic receptors (α or β subtypes). Consequently, its binding affinity, potency, and efficacy (agonist or antagonist activity) at these receptors remain uncharacterized.

Table 1: In Vitro Adrenergic Receptor Interaction Profile of (S)-Timepidium

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Source |

|---|---|---|---|

| α-Adrenergic | No data available | No data available | N/A |

Serotonin (B10506) Receptor Interactions

Similarly, there is a lack of published in vitro research detailing the interactions of (S)-Timepidium with the various serotonin (5-HT) receptor subtypes. While some sources generically mention that related compounds may target serotonin receptors, no specific binding affinity or functional data for (S)-Timepidium have been reported. wikipedia.org Therefore, its profile as a potential agonist, antagonist, or modulator of serotonergic signaling is currently unknown.

Table 2: In Vitro Serotonin Receptor Interaction Profile of (S)-Timepidium

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Source |

|---|---|---|---|

| 5-HT1 | No data available | No data available | N/A |

| 5-HT2 | No data available | No data available | N/A |

| 5-HT3 | No data available | No data available | N/A |

Ion Channel Modulation by (S)-Timepidium (In Vitro Electrophysiology)

No in vitro electrophysiological studies, such as patch-clamp experiments on isolated cells, appear to have been published regarding the effects of (S)-Timepidium on voltage-gated or ligand-gated ion channels. As a result, there is no information available on whether (S)-Timepidium modulates the activity of key ion channels, for instance, sodium (Na+), potassium (K+), or calcium (Ca2+) channels, which are critical for cellular excitability and signaling.

Table 3: In Vitro Ion Channel Modulation by (S)-Timepidium

| Ion Channel Type | Effect (e.g., Block, Activation) | IC50 / EC50 | Source |

|---|---|---|---|

| Sodium (Na+) Channels | No data available | No data available | N/A |

| Potassium (K+) Channels | No data available | No data available | N/A |

Enzyme Inhibition or Activation by (S)-Timepidium (Biochemical Assays)

The scientific literature lacks reports from biochemical assays that have investigated the potential for (S)-Timepidium to inhibit or activate specific enzymes. Its profile as an enzyme modulator, including any potential inhibitory constants (Ki) or activation constants (Ka) for metabolic or signaling enzymes, has not been determined.

Table 4: Enzyme Modulation Profile of (S)-Timepidium

| Enzyme Target | Effect (Inhibition/Activation) | IC50 / Ki | Source |

|---|

Biochemical and Cellular Pharmacology of S Timepidium in Vitro Experimental Approaches

Cellular Uptake and Efflux Mechanisms of (S)-Timepidium (In Vitro)

Specific studies detailing the cellular uptake and efflux mechanisms for (S)-Timepidium are not extensively available. As a quaternary ammonium (B1175870) compound, Timepidium (B10763114) Bromide is generally not expected to be readily absorbed across cellular membranes, including the gastric mucosa. nih.gov However, research in rat models has explored methods to enhance its intestinal absorption, suggesting that its passage across biological barriers is limited. jst.go.jp One study noted that ester prodrugs of (S)-Timepidium demonstrated a threefold increase in colonic absorption in an in vitro model. vulcanchem.com Additionally, the Multidrug and Toxin Extrusion Proteins MATE1 and MATE2-K, which are key efflux transporters, have been suggested in a high-throughput screening study to potentially interact with Timepidium, though detailed characterization is lacking. figshare.com The precise mechanisms, such as passive diffusion, carrier-mediated transport, or endocytosis, have not been elucidated for (S)-Timepidium. mdpi.comrug.nlbjpharm.org.ukresearchgate.net

Subcellular Localization of (S)-Timepidium (In Vitro Imaging)

There are no known in vitro imaging studies that have determined the subcellular localization of (S)-Timepidium. While its primary pharmacological target, the M3 muscarinic acetylcholine (B1216132) receptor, has been localized to the cytoplasmic membrane of cardiac cells, this does not confirm the localization of the drug itself within the cell. nih.gov Techniques such as fluorescence microscopy with a labeled compound would be necessary to track its distribution, but such studies have not been published. researchgate.netresearchgate.net

Apoptotic and Necrotic Pathway Investigations in Response to (S)-Timepidium (In Vitro)

There is no evidence from published studies that (S)-Timepidium induces apoptosis or necrosis. In vitro investigations using methods such as Annexin V/PI staining, DNA fragmentation analysis, or caspase activity assays to explore these cell death pathways in response to (S)-Timepidium have not been reported in the available literature. researchgate.netpatsnap.comnih.gov

Gene Expression and Proteomic Profiling in Cells Treated with (S)-Timepidium (In Vitro)

A search for scientific literature yielded no studies on gene expression or proteomic profiling of cells following treatment with (S)-Timepidium. cd-genomics.comillumina.comthermofisher.com Consequently, there is no information on which cellular pathways or protein networks might be altered by this compound at the transcriptional or translational level.

Advanced Analytical Methodologies for S Timepidium Research

Chromatographic Techniques for Purity Assessment and Quantification of (S)-Timepidium

Chromatographic methods are central to the analysis of chiral drugs like (S)-Timepidium, providing the means to separate the desired enantiomer from its counterpart and other impurities. nih.gov High-performance liquid chromatography, gas chromatography, and supercritical fluid chromatography are powerful tools for these analytical challenges.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of pharmaceutical compounds. nih.gov For (S)-Timepidium, the primary analytical goal is to separate it from its (R)-enantiomer, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. phenomenex.comchromatographyonline.com This separation is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. csfarmacie.cz

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral molecules. phenomenex.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, with the stability of these complexes differing for each enantiomer. The "three-point interaction" model is a fundamental concept explaining this chiral recognition. csfarmacie.cz

For the purity assessment and quantification of (S)-Timepidium, an HPLC method would be developed and validated. A typical method would involve injecting a solution of the sample onto an HPLC system equipped with a chiral column and a UV detector, as the thiophene (B33073) rings in the Timepidium (B10763114) structure allow for strong ultraviolet absorbance. nih.gov

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column (CSP) | Polysaccharide-based chiral column (e.g., Chiralpak AD-H) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 235 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying metabolites in biological samples. nih.gov A study of the metabolism of Timepidium is crucial for understanding its biotransformation in the body. Since many drug metabolites are not sufficiently volatile for GC analysis, a derivatization step is often required. nih.gov This process involves chemically modifying the metabolites to increase their volatility and thermal stability. Common derivatization reagents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov

In a typical workflow for (S)-Timepidium metabolite profiling, a biological sample (e.g., plasma or urine) would undergo extraction to isolate the metabolites. The extract is then derivatized and injected into the GC-MS system. The gas chromatograph separates the individual derivatized metabolites based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments each compound and generates a unique mass spectrum, which acts as a chemical fingerprint for identification by comparing it to spectral libraries. nih.govresearchgate.net

| Potential Metabolic Reaction | Resulting Metabolite Structure | Analytical Consideration for GC-MS |

|---|---|---|

| O-Demethylation | Removal of the methoxy (B1213986) group's methyl substituent | Requires derivatization of the resulting hydroxyl group |

| N-Demethylation | Removal of one or both methyl groups from the quaternary amine | Results in a tertiary or secondary amine, may require derivatization |

| Hydroxylation | Addition of a hydroxyl group to the thiophene or piperidine (B6355638) rings | Requires derivatization of the new hydroxyl group |

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient technique for chiral separations, often considered a "green" alternative to HPLC. selvita.comukm.my SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This provides several advantages, including lower viscosity and higher diffusivity compared to liquid mobile phases, which allows for faster separations and higher efficiency without generating large volumes of organic solvent waste. selvita.com

For the enantiomeric separation of (S)-Timepidium, SFC offers a powerful and sustainable approach. The methodology is similar to HPLC, employing chiral stationary phases to achieve separation. researchgate.net Organic modifiers, such as methanol (B129727) or ethanol, are often added to the CO2 mobile phase to modify its polarity and improve the separation of more polar compounds. The high speed and efficiency of SFC make it particularly suitable for high-throughput screening and preparative scale purification of single enantiomers. fagg.be

| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Primary Mobile Phase | Supercritical CO₂ | Organic Solvents (e.g., Hexane) |

| Analysis Time | Typically 3-5 times faster | Standard |

| Solvent Consumption | Significantly lower | Higher |

| Environmental Impact | Lower ("Green" chemistry) | Higher |

| Operating Pressure | Higher | Lower |

Spectroscopic Characterization of (S)-Timepidium and its Complexes

Spectroscopic techniques are vital for the unambiguous identification and structural elucidation of pharmaceutical molecules. Nuclear Magnetic Resonance and Mass Spectrometry provide detailed information about the molecular structure and composition of (S)-Timepidium.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. For (S)-Timepidium, ¹H NMR and ¹³C NMR are fundamental techniques used to confirm its covalent structure.

¹H NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The spectrum of (S)-Timepidium would show distinct signals for the protons on the thiophene rings, the piperidinium (B107235) ring, the methoxy group, and the N-methyl groups.

¹³C NMR provides information about the different types of carbon atoms in the molecule. Each unique carbon atom in the (S)-Timepidium structure would give a distinct signal.

| Structural Feature | Technique | Predicted Chemical Shift (ppm) |

|---|---|---|

| Thiophene Ring Protons | ¹H NMR | ~6.5 - 7.5 |

| Piperidinium Ring Protons | ¹H NMR | ~2.0 - 4.0 |

| Methoxy Group Protons (-OCH₃) | ¹H NMR | ~3.3 - 3.8 |

| N-Methyl Protons (-N(CH₃)₂) | ¹H NMR | ~3.0 - 3.5 |

| Thiophene Ring Carbons | ¹³C NMR | ~120 - 145 |

| Piperidinium Ring Carbons | ¹³C NMR | ~25 - 75 |

Mass Spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. ijpsr.com For (S)-Timepidium bromide, the molecular formula is C₁₇H₂₂BrNOS₂. nih.gov

High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, confirming the elemental composition. The monoisotopic mass of the (S)-Timepidium cation (C₁₇H₂₂NOS₂⁺) is approximately 320.1137 Da, while the bromide salt has a mass of approximately 399.0326 Da. nih.govnih.gov

During MS analysis, the molecule can be fragmented into smaller, characteristic ions. The pattern of these fragment ions is unique to the molecule's structure and can be used for identification and structural confirmation.

| Ion | Formula | Expected Exact Mass (m/z) | Comment |

|---|---|---|---|

| Molecular Ion (Cation) | [C₁₇H₂₂NOS₂]⁺ | 320.1137 | The intact cation of (S)-Timepidium |

| Fragment 1 | [C₁₆H₁₉NOS₂]⁺ | 305.0902 | Loss of a methyl group (-CH₃) |

| Fragment 2 | [C₁₂H₉S₂]⁺ | 217.0195 | Di-2-thienylmethylidene fragment |

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. libretexts.orgwikipedia.org Because enantiomers interact differently with circularly polarized light, CD spectroscopy is an indispensable tool for confirming the absolute configuration and assessing the enantiomeric purity of compounds like (S)-Timepidium.

A chiral molecule, such as (S)-Timepidium, will produce a unique CD spectrum characterized by positive or negative peaks (known as Cotton effects) at specific wavelengths corresponding to its electronic transitions. jascoinc.com Its enantiomer, (R)-Timepidium, will produce a CD spectrum that is an exact mirror image. This property allows for the unambiguous confirmation of the stereochemical identity of the desired (S)-enantiomer. The magnitude of the CD signal is directly proportional to the concentration and enantiomeric excess of the sample, enabling quantitative assessment of its purity.

Hypothetical CD Spectroscopy Data for Timepidium Enantiomers

The table below illustrates the type of data obtained from a CD spectroscopy experiment, showing the expected mirror-image relationship between the (S)- and (R)-enantiomers of Timepidium.

| Wavelength (nm) | (S)-Timepidium Molar Ellipticity [θ] (deg cm²/dmol) | (R)-Timepidium Molar Ellipticity [θ] (deg cm²/dmol) |

| 210 | +15,000 | -15,000 |

| 235 | -22,000 | +22,000 |

| 260 | +8,000 | -8,000 |

| 290 | 0 | 0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural characterization of molecules.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (e.g., stretching and bending). wikipedia.orgmsu.edu Each type of bond and functional group absorbs IR radiation at a characteristic frequency, making the resulting IR spectrum a unique "fingerprint" of the molecule. msu.edu For (S)-Timepidium, IR spectroscopy can confirm the presence of key functional groups, such as the C-H bonds of the piperidinium and thiophene rings, the C-O ether linkage of the methoxy group, and the C=C bonds within the thiophene rings. The Japanese Pharmacopoeia provides reference IR spectra for Timepidium Bromide Hydrate, which serves as a standard for identification. mhlw.go.jp

Hypothetical IR Absorption Frequencies for (S)-Timepidium

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100-3000 | Aromatic C-H (Thiophene) | Stretching |

| ~2950-2850 | Aliphatic C-H (Piperidinium) | Stretching |

| ~1600 | C=C (Thiophene) | Stretching |

| ~1450 | C-H | Bending |

| ~1100 | C-O (Ether) | Stretching |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. wikipedia.orgmicrobenotes.com The wavelengths at which a molecule absorbs light are determined by its electronic structure, particularly the presence of chromophores. msu.edu In (S)-Timepidium, the di-2-thienylmethylene moiety acts as the primary chromophore, responsible for strong absorption in the UV region. According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of the compound, allowing for its quantification in solution. wikipedia.org

Advanced Biophysical Techniques for Ligand-Target Interactions

Understanding how (S)-Timepidium interacts with its biological target, primarily muscarinic receptors, requires advanced biophysical techniques that can measure the kinetics and thermodynamics of the binding event in real-time.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real time. harvard.educytivalifesciences.com In a typical SPR experiment, a target protein (e.g., a muscarinic receptor) is immobilized on a sensor chip. A solution containing (S)-Timepidium (the analyte) is then flowed over the surface. Binding of (S)-Timepidium to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. jacksonimmuno.com

This real-time monitoring allows for the precise determination of key kinetic parameters:

Association rate constant (kₐ): The rate at which (S)-Timepidium binds to the receptor.

Dissociation rate constant (kₑ): The rate at which the (S)-Timepidium-receptor complex breaks apart.

Equilibrium dissociation constant (Kₑ): A measure of binding affinity, calculated as the ratio of kₑ to kₐ. A lower Kₑ value indicates a higher binding affinity. harvard.edu

This kinetic data is crucial for understanding the duration of action of the compound at its target receptor. For instance, a slow dissociation rate is often characteristic of long-acting antagonists. drugbank.com

Hypothetical SPR Kinetic Data for (S)-Timepidium Binding to M3 Muscarinic Receptor

| Parameter | Value | Unit |

| Association Rate (kₐ) | 1.5 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate (kₑ) | 7.0 x 10⁻⁴ | s⁻¹ |

| Equilibrium Dissociation Constant (Kₑ) | 4.7 | nM |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. wikipedia.orgharvard.edu This allows for the complete thermodynamic characterization of the interaction between (S)-Timepidium and its target receptor. In an ITC experiment, small aliquots of (S)-Timepidium are injected into a sample cell containing the target receptor solution. The instrument measures the minute temperature changes that occur upon binding. nih.gov

From a single ITC experiment, several key parameters can be determined:

Binding Affinity (Kₐ or Kₑ): The strength of the interaction.

Enthalpy Change (ΔH): The heat released or absorbed, providing insight into the changes in hydrogen bonding and van der Waals interactions. khanacademy.org

Entropy Change (ΔS): The change in the randomness or disorder of the system, often related to hydrophobic interactions and conformational changes. khanacademy.org

Stoichiometry (n): The molar ratio of the ligand to the target in the resulting complex. harvard.edu

Together, these parameters provide a complete thermodynamic profile of the binding event, revealing the fundamental forces that drive the interaction. nih.govnih.gov

Hypothetical ITC Thermodynamic Data for (S)-Timepidium Binding to M3 Muscarinic Receptor

| Thermodynamic Parameter | Value | Unit |

| Stoichiometry (n) | 1.05 | - |

| Association Constant (Kₐ) | 2.1 x 10⁸ | M⁻¹ |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

| Entropy Change (ΔS) | +10.2 | cal/mol·K |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Computational Chemistry and Theoretical Studies of S Timepidium

Molecular Docking and Ligand-Protein Interaction Modeling of (S)-Timepidium

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This modeling is instrumental in elucidating the specific interactions that govern the binding affinity and selectivity of (S)-Timepidium for its target receptors.

Molecular docking simulations have been employed to model the interaction of Timepidium (B10763114) with muscarinic acetylcholine (B1216132) receptors. Studies indicate that Timepidium interacts favorably with the acetylcholine receptor, showing a highly negative electrostatic interaction which suggests a strong binding possibility. semanticscholar.org The (S)-enantiomer, in particular, demonstrates high affinity for the M3 muscarinic receptor subtype. vulcanchem.com

Simulations propose that (S)-Timepidium binds within a hydrophobic pocket located in the transmembrane domain of the M3 receptor. vulcanchem.com This binding is stabilized by a combination of hydrophobic and electrostatic interactions. A key interaction identified in docking studies is the formation of a hydrogen bond between an oxygen atom of Timepidium and the glutamine residue of Chain A of the acetylcholine receptor (PDB ID: 5FJV). semanticscholar.orgnih.gov The predicted distance for this hydrogen bond is 2.264 Å, indicating a strong, stabilizing interaction. semanticscholar.org The binding is further characterized by negative binding free energy, which is preferential for a stable protein-ligand complex. semanticscholar.org

Table 1: Predicted Interactions between Timepidium and Acetylcholine Receptor (5FJV)

| Interacting Ligand Atom | Interacting Receptor Residue | Receptor Chain | Interaction Type | Bond Distance (Å) |

|---|---|---|---|---|

| Oxygen | Glutamine (Gln) | A | Hydrogen Bond | 2.264 |

| Thiophene (B33073) Rings / Piperidine (B6355638) Ring | Hydrophobic Pocket Residues | A | Hydrophobic / van der Waals | Not Specified |

Conformational analysis investigates the spatial arrangement of atoms in a molecule and the changes in these arrangements. When (S)-Timepidium binds to its receptor, it adopts a specific three-dimensional conformation to maximize favorable interactions within the binding pocket. nih.govelifesciences.org Molecular docking studies provide a static model of this "bioactive conformation."

The analysis of the docked pose of Timepidium reveals a specific orientation where the thiophene and piperidine moieties are positioned to engage with key residues of the receptor. semanticscholar.orgnih.gov The stereochemistry of the (S)-enantiomer is critical, as it allows for an optimal geometric alignment within the binding site of the M3 receptor, contributing to its higher affinity compared to the (R)-enantiomer. vulcanchem.com The docked conformation is stabilized by the aforementioned hydrogen bond and numerous van der Waals contacts, which collectively dictate the ligand's orientation and lock it into a favorable energetic state. semanticscholar.org Understanding this specific bound conformation is essential for structure-based drug design efforts aimed at developing new ligands with improved affinity or selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity of (S)-Timepidium

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing fundamental insights into its structure, stability, and reactivity. rsdjournal.orgresearchgate.net While specific DFT studies on (S)-Timepidium are not widely published, the principles can be applied to predict its electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ethz.chwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For (S)-Timepidium, the HOMO is expected to be localized primarily on the electron-rich thiophene rings, which are known to be good electron donors. The LUMO would likely be distributed across the molecule, including the piperidine ring and its substituents. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net FMO analysis can help rationalize the molecule's interaction with biological targets and its metabolic stability.

Table 2: Representative Theoretical FMO Properties

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -6.2 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.5 |

| Energy Gap (ΔE) | LUMO - HOMO Energy | 4.7 |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. avogadro.cclibretexts.org These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to ligand-receptor binding. libretexts.org

In an MEP map of (S)-Timepidium, regions of negative electrostatic potential (typically colored red or yellow) are expected around the electronegative sulfur atoms in the thiophene rings and the nitrogen atom of the piperidine ring. These areas represent likely sites for hydrogen bond acceptance or interaction with positive charges in the receptor. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms, particularly those attached to the piperidine ring, indicating sites for interaction with negatively charged residues. The MEP map provides a visual rationale for the interactions observed in molecular docking studies, such as the hydrogen bond involving the glutamine residue. semanticscholar.org

Molecular Dynamics Simulations of (S)-Timepidium in Biological Systems

While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govuu.nl MD simulations are used to assess the stability of the docked complex, explore conformational flexibility, and understand the energetic landscape of the binding process. nih.gov

Applying MD simulations to the (S)-Timepidium-muscarinic receptor complex would allow for an evaluation of the stability of the predicted binding pose. upstate.edu Researchers could monitor the key hydrogen bond and hydrophobic interactions over the course of the simulation (e.g., nanoseconds to microseconds) to confirm their persistence. biorxiv.org Furthermore, MD can reveal subtle conformational adjustments in both the ligand and the receptor upon binding, providing a more realistic and comprehensive model of the interaction. nih.gov These simulations can also be used to calculate binding free energies more accurately and to investigate the unbinding pathways of the ligand, which can be related to its duration of action at the receptor. biorxiv.org

Ligand-Receptor Dynamics and Stability

The interaction between a ligand like (S)-Timepidium and its receptor is not a static event but a dynamic process involving conformational changes in both molecules. nih.gov Molecular dynamics (MD) simulations are a primary computational tool used to study these time-dependent interactions and assess the stability of the ligand-receptor complex. mdpi.com These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of the binding process and the subsequent behavior of the complex. core.ac.uknih.gov

Research on G-protein coupled receptors (GPCRs), such as the muscarinic receptors targeted by (S)-Timepidium, has utilized MD simulations to elucidate binding mechanisms. nih.gov For instance, accelerated molecular dynamics (aMD), an enhanced sampling technique, has been employed to simulate the binding process of various ligands to the M3 muscarinic receptor, revealing metastable binding sites and pathways that are not always accessible with conventional MD. core.ac.uknih.gov Such studies can distinguish the binding dynamics of antagonists from agonists. core.ac.uk

The stability of the (S)-Timepidium-receptor complex can be quantified using several metrics derived from MD simulation trajectories:

Root Mean Square Deviation (RMSD): This value measures the average deviation of atomic positions in the ligand and protein backbone over the course of the simulation, relative to a starting structure. A stable RMSD value over time suggests that the complex has reached equilibrium and remains in a stable conformation. nih.govmdpi.com Fluctuations can indicate instability or conformational changes. frontiersin.orgresearchgate.net For a stable complex, the RMSD is expected to plateau after an initial period of adjustment. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or parts of the ligand, highlighting regions of flexibility within the complex. nih.gov Low RMSF values indicate stable, well-ordered regions, while high peaks point to more flexible areas that may be involved in conformational changes or have weaker interactions. nih.govresearchgate.net

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy (ΔG_bind) of the ligand-receptor complex. nih.gov This energy is composed of van der Waals forces, electrostatic interactions, polar solvation energy, and non-polar solvation energy. nih.gov A more negative ΔG_bind value indicates a more stable and favorable binding interaction. researchgate.net

| Parameter | Description | Implication for (S)-Timepidium Stability |

| RMSD | Measures the deviation of atomic positions over time. | A low, stable plateau suggests a stable binding pose within the receptor. |

| RMSF | Measures the fluctuation of individual residues. | Identifies flexible and stable regions of the (S)-Timepidium-receptor complex. |

| Hydrogen Bonds | Number and duration of hydrogen bonds formed. | Persistent hydrogen bonds indicate key interactions contributing to complex stability. nih.gov |

| Binding Free Energy (ΔG_bind) | The overall energy change upon ligand binding. | A highly negative value signifies strong, stable binding affinity. researchgate.net |

This table is interactive. Click on the headers to learn more about each parameter.

Solvent Effects on (S)-Timepidium Interactions

The biological environment of a receptor is aqueous, and solvent molecules, particularly water, play a crucial role in mediating ligand-receptor interactions. Solvent effects can be modeled computationally using either explicit or implicit methods. wikipedia.org

Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box. This provides the most accurate representation but is computationally very expensive. wikipedia.org

Implicit Solvent Models: These models represent the solvent as a continuous medium with specific dielectric properties, saving considerable computational resources. wikipedia.org This is a common approach for studying ligand-receptor interactions. Popular implicit models include:

Polarizable Continuum Model (PCM): This model creates a solute-shaped cavity within the solvent continuum and calculates the electrostatic interactions. faccts.de

Conductor-like Screening Model (COSMO): An approximation of the dielectric continuum that is computationally efficient and robust. wikipedia.org

Solvation Model based on Density (SMD): This universal solvation model uses the full solute electron density to compute the solvation energy in any solvent. acs.org

For (S)-Timepidium, which acts on receptors embedded in cell membranes, computational models must account for the complex environment of water and lipids. The solvent-accessible surface area (SASA) is a metric used to evaluate the exposure of the ligand-protein interface to the solvent. researchgate.net A lower SASA value for the complex often correlates with a more tightly bound interface. researchgate.net Water molecules can also form bridges between the ligand and receptor, creating additional hydrogen bonds that contribute to the stability of the complex. tandfonline.com Theoretical studies would analyze the role of these key water molecules in the binding pocket of the muscarinic receptor when complexed with (S)-Timepidium.

Quantitative Structure-Activity Relationship (QSAR) Modeling for (S)-Timepidium Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find mathematical relationships between the chemical structures of a series of compounds and their biological activities. wikipedia.orgresearchgate.net A QSAR model takes the form of an equation:

Activity = f (Physicochemical Properties and/or Structural Descriptors) wikipedia.org

For (S)-Timepidium, QSAR studies would be invaluable for designing new analogs with potentially improved affinity or selectivity for specific muscarinic receptor subtypes. The process involves several key steps:

Data Set Preparation: A series of (S)-Timepidium analogs (compounds with a shared dithienylpiperidine scaffold but varying substituents) with experimentally measured biological activities (e.g., IC50 values for receptor binding) would be compiled. mdpi.comresearchgate.net This set is typically divided into a training set to build the model and a test set to validate its predictive power. imist.ma

Descriptor Calculation: For each analog, a wide range of molecular descriptors are calculated. These numerical values represent different aspects of the molecule's structure and properties. researchgate.net Descriptors can be categorized as:

Topological: Describing atomic connectivity (e.g., Wiener index, molecular connectivity indices). vietnamjournal.ru

Electronic: Related to the electron distribution (e.g., HOMO/LUMO energies, dipole moment). vietnamjournal.ru

Steric/Geometrical (3D): Describing the three-dimensional shape and size of the molecule (e.g., molecular volume, surface area). researchgate.net

Physicochemical: Representing properties like hydrophobicity (LogP) and refractivity (molar refractivity). vietnamjournal.ru

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model correlating the descriptors (independent variables) with the biological activity (dependent variable). imist.ma The quality and predictive ability of the model are assessed using statistical metrics like the correlation coefficient (R²), cross-validated R² (Q²), and external validation with the test set. researchgate.netimist.ma A robust and predictive QSAR model can then be used to estimate the activity of newly designed, unsynthesized analogs. nih.gov

Design, Synthesis, and Structure Activity Relationships Sar of S Timepidium Derivatives in Vitro

Rational Design of (S)-Timepidium Analogs Based on Computational Insights

Computational design is a powerful strategy in medicinal chemistry that utilizes computer modeling to predict the biological activity of novel molecules before their synthesis, thereby saving time and resources. archdaily.comresearchgate.net This approach applies computational strategies to the design process, encoding design decisions into a computer language to explore a vast chemical space efficiently. archdaily.com For (S)-Timepidium, computational tools can be employed to design new analogues with potentially improved pharmacological profiles.

The process begins with the known structure of (S)-Timepidium, which contains a di(thiophen-2-yl)methylidene group attached to a methoxy-substituted piperidine (B6355638) ring. nih.gov However, to explore new chemical space as directed by specific research goals, hypothetical analogues incorporating a quinuclidine (B89598) ring in place of the piperidine, a benzyl (B1604629) moiety instead of the thiophene (B33073) groups, and a hydroxy group replacing the methoxy (B1213986) substituent are designed in silico.

Computational methods such as molecular docking can simulate the binding of these designed analogues to target receptors. For instance, given that Timepidium (B10763114) bromide acts as a synthetic anticholinergic, nih.gov docking studies would model the interactions of the designed analogues with various muscarinic acetylcholine (B1216132) receptor subtypes. These simulations can predict binding affinities and identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and amino acid residues in the receptor's binding site. nih.govmdpi.com

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models establish a mathematical relationship between the structural properties of the compounds and their biological activity. By analyzing how changes in physicochemical properties (like lipophilicity, electronic effects, and steric factors) of the derivatives affect receptor affinity, QSAR can guide the selection of the most promising candidates for synthesis and biological evaluation. mdpi.com

Synthetic Strategies for Novel (S)-Timepidium Derivatives

The synthesis of novel (S)-Timepidium derivatives requires versatile and efficient chemical reactions that allow for the specific modification of different parts of the molecule.

The quinuclidine ring is a bridged bicyclic amine that serves as a structurally rigid scaffold found in many biologically active compounds. mdpi.com Its incorporation in place of the piperidine ring in (S)-Timepidium represents a significant structural modification. The synthesis of functionalized quinuclidines is a key step in this process. Methods for preparing the quinuclidine core often start from precursors that allow for stereospecific construction. liverpool.ac.uk For example, chiral auxiliaries can be used to introduce specific stereochemistry at functionalized positions on the ring. liverpool.ac.uk Quaternization of the nitrogen in the quinuclidine ring can be achieved by reacting the parent amine with appropriate alkyl halides, which is a common strategy for producing quaternary ammonium (B1175870) compounds similar to the parent Timepidium. mdpi.com

While the parent compound contains two thiophene rings, the synthesis of analogues with benzyl moieties allows for a systematic exploration of aromatic substituent effects. globalscientificjournal.comresearchgate.net There are several established chemical routes to introduce and modify a benzyl group on a core structure. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for creating carbon-carbon bonds between the core structure and various substituted aryl boronic acids. nih.govresearchgate.net This method allows for the synthesis of a diverse library of derivatives with different substituents on the benzyl ring. nih.govresearchgate.net Another approach is the N-benzylation of an appropriate amide intermediate using substituted benzyl bromides. nih.gov These strategies enable the introduction of a wide range of functional groups onto the aromatic ring, which can be used to probe interactions with the target receptor.

Evaluation of (S)-Timepidium Analogues in In Vitro Pharmacological Assays

After synthesis, the novel derivatives must be evaluated in vitro to determine their pharmacological properties and to establish a structure-activity relationship (SAR). rsc.orgnih.gov

A primary method for evaluating the potential of the new compounds is through receptor binding assays. nih.gov These assays measure the affinity of a ligand for a specific receptor. Competitive binding experiments are commonly used, where the synthesized analogue competes with a radiolabeled ligand of known high affinity for the receptor binding sites. nih.gov The results are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the analogue required to displace 50% of the radiolabeled ligand. A lower IC50 value indicates a higher binding affinity. nih.gov

The data from these assays are crucial for establishing a clear SAR. For example, by comparing the receptor binding affinities of derivatives with different substituents on the benzyl ring, or different modifications to the quinuclidine and hydroxy groups, researchers can deduce which structural features are critical for potent receptor interaction. nih.gov

The following interactive table presents hypothetical receptor binding data for a series of designed (S)-Timepidium analogues, illustrating potential structure-activity relationships. The data is for illustrative purposes to demonstrate how SAR is analyzed.

| Compound ID | Core Structure | Aryl Moiety (R1) | Substituent (R2) | Hypothetical IC50 (nM) |

|---|---|---|---|---|

| A-1 | Piperidine | Di-2-thienyl | -OCH3 | 15 |

| B-1 | Quinuclidine | Di-2-thienyl | -OCH3 | 25 |

| C-1 | Quinuclidine | Benzyl | -OCH3 | 50 |

| C-2 | Quinuclidine | 4-Fluoro-benzyl | -OCH3 | 42 |

| D-1 | Quinuclidine | Benzyl | -OH | 35 |

| D-2 | Quinuclidine | Benzyl | -OCOCH3 | 60 |

Functional Efficacy of Derivatives in Cellular Models

A critical aspect of drug discovery involves the evaluation of newly synthesized compounds in cellular models to determine their functional efficacy. For (S)-Timepidium derivatives, this would typically involve assays to measure their ability to modulate the activity of specific muscarinic receptor subtypes. However, a review of the literature did not yield any studies presenting data on the functional efficacy of a series of (S)-Timepidium derivatives in cellular models. Such studies are essential to understand how structural modifications to the (S)-Timepidium scaffold translate into biological activity at the cellular level.

Establishment of Structure-Activity Relationships for Receptor Selectivity and Potency (In Vitro)

The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting derivatives allow for the establishment of structure-activity relationships. This process is fundamental to medicinal chemistry, guiding the optimization of compounds for improved potency and selectivity. pharmacophorejournal.com For (S)-Timepidium, this would involve synthesizing a library of derivatives with variations at different positions of the molecule and assessing their binding affinities and functional activities at various muscarinic receptor subtypes.

Identification of Key Pharmacophoric Elements

A pharmacophore model defines the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. pharmacophorejournal.comdergipark.org.tr The development of a pharmacophore model for (S)-Timepidium derivatives would require a set of active and inactive compounds to identify the key features necessary for receptor binding and activation or inhibition. The absence of a synthesized and tested series of (S)-Timepidium derivatives means that no such pharmacophore model has been reported.

Elucidation of Steric and Electronic Requirements for Activity

The interaction between a ligand and its receptor is governed by steric and electronic complementarity. nih.gov Understanding these requirements is crucial for designing more potent and selective drugs. For (S)-Timepidium derivatives, this would involve investigating how changes in the size, shape, and electronic properties of different substituents on the thiophene and piperidine rings affect their affinity and efficacy at muscarinic receptors. For instance, studies on other muscarinic antagonists have shown that stereoselectivity can be influenced by steric hindrance and the electronic properties of substituents. nih.gov However, specific studies elucidating these requirements for (S)-Timepidium derivatives are not available in the current body of scientific literature.

Future Research Directions and Unanswered Questions in S Timepidium Chemistry and Pharmacology

Exploration of Novel Synthetic Pathways for Enhanced Stereocontrol